molecular formula C6H12FN B3224812 3-Fluoroazepane CAS No. 1240528-02-2

3-Fluoroazepane

Cat. No. B3224812
CAS RN: 1240528-02-2
M. Wt: 117.16
InChI Key: KXEWKVSEVOAHDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Fluoroazepane involves several methods, including ring-closure reactions and functional group transformations . One common approach is the cyclization of 3-fluorophenylamine with an appropriate alkyl halide or epoxide. Detailed synthetic pathways can be found in the literature .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 3-Fluoroazepane is approximately .

Scientific Research Applications

Synthesis and Ring Expansion

3-Fluoroazepane demonstrates significant utility in synthetic organic chemistry, particularly in ring expansion processes. A study by Déchamps, Pardo, and Cossy (2007) details the conversion of optically active prolinols into 3-fluoropiperidines, a process that also facilitates the production of 3-fluoroazepanes from 2-hydroxymethylpiperidines. This transformation is notable for proceeding through an aziridinium intermediate (Déchamps, Pardo, & Cossy, 2007).

Enantioselective Construction

In the field of medicinal chemistry, 3-fluoroazepane plays a role in the enantioselective construction of complex molecules. For instance, Li, Lin, and Du (2019) describe the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding various seven-member cyclic amines with chiral tetrasubstituted C‒F stereocenters. This process is important for developing pharmacophores with high yields and excellent enantioselectivities (Li, Lin, & Du, 2019).

Fluorination of Azepanes

Patel and Liu's (2013) work on the fluorination of bioactive compounds includes the first examples of fluorination of azepanes, an important step in drug discovery. They successfully prepared fluoroazepanes diastereospecifically, which could have implications in understanding the structure-activity relationships in biologically active substances (Patel & Liu, 2013).

properties

IUPAC Name

3-fluoroazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEWKVSEVOAHDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoroazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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